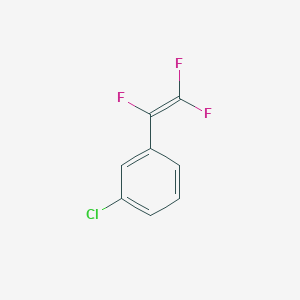
Benzene, 1-chloro-3-(trifluoroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-3-(trifluoroethenyl)- is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroethenyl group are substituted at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene followed by the introduction of the trifluoroethenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-3-(trifluoroethenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-3-(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and electron-withdrawing groups, nucleophilic substitution can occur.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are often employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce phenols or other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-3-(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-3-(trifluoroethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and trifluoroethenyl groups influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-3-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of trifluoroethenyl.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another derivative with the trifluoromethyl group at the 4 position.
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar compound with the trifluoromethyl group at the 2 position.
Uniqueness
Benzene, 1-chloro-3-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
58174-56-4 |
|---|---|
Molekularformel |
C8H4ClF3 |
Molekulargewicht |
192.56 g/mol |
IUPAC-Name |
1-chloro-3-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4ClF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |
InChI-Schlüssel |
MKMLWRGVKGBJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
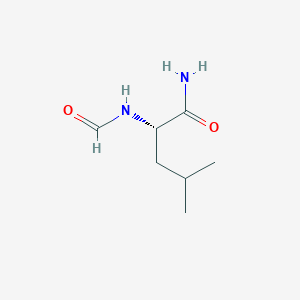

![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
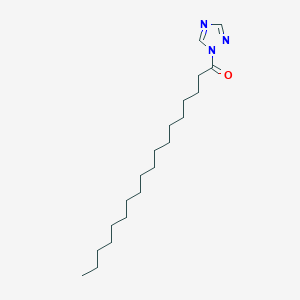
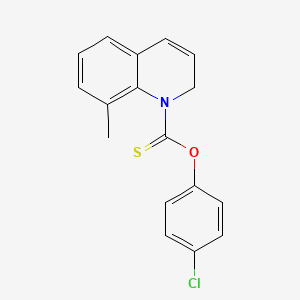
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

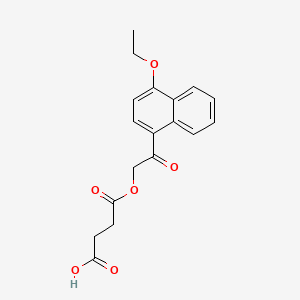
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
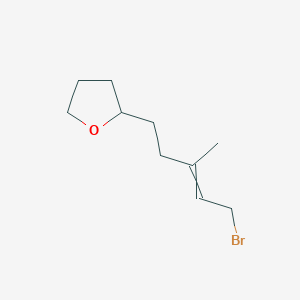
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

